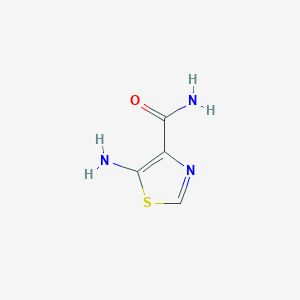

5-Aminothiazole-4-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-3(8)2-4(6)9-1-7-2/h1H,6H2,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTWCCFQMSROIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504587 | |

| Record name | 5-Amino-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5539-46-8 | |

| Record name | 5-Amino-1,3-thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminothiazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Aminothiazole-4-carboxamide: A Core Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminothiazole-4-carboxamide is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. Its rigid, planar structure featuring both hydrogen bond donors and acceptors makes it a versatile scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis methodologies, and its role as a pharmacophore in the development of anticancer, antimicrobial, and antitubercular drugs.

Core Physicochemical Properties

A thorough understanding of the basic physical and chemical properties of this compound is essential for its application in drug design and development. The key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₅N₃OS |

| Molecular Weight | 143.17 g/mol |

| CAS Number | 5539-46-8 |

| IUPAC Name | 5-amino-1,3-thiazole-4-carboxamide |

| Melting Point | 140-141 °C |

| Boiling Point | 366.9 ± 22.0 °C (Predicted) |

| Density | 1.537 g/cm³ (Predicted) |

| pKa | 14.66 ± 0.50 (Predicted) |

| Solubility | Moderately soluble in water; limited solubility in nonpolar organic solvents.[1] |

| Appearance | White to off-white solid |

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. The two primary methods employed in laboratory and industrial settings are detailed below.

Experimental Protocols

Method 1: Ammonolysis of 5-Aminothiazole-4-carboxylic acid ethyl ester

This method involves the conversion of the ethyl ester of 5-aminothiazole-4-carboxylic acid to the corresponding carboxamide through reaction with ammonia.

-

Materials:

-

5-Aminothiazole-4-carboxylic acid ethyl ester

-

Methanol

-

Ammonia (gas or saturated methanolic solution)

-

High-pressure reaction vessel

-

-

Procedure:

-

A solution of 5-aminothiazole-4-carboxylic acid ethyl ester in methanol is placed in a high-pressure reaction vessel.

-

The vessel is sealed and saturated with ammonia gas, or a saturated solution of ammonia in methanol is added.

-

The reaction mixture is heated to 120 °C.[2]

-

The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

-

Upon completion, the reaction vessel is cooled to room temperature, and the excess ammonia and methanol are removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield pure this compound.

-

Method 2: Synthesis from Aminocyanacetamide

This multi-step synthesis starts from the readily available precursor, aminocyanacetamide.

-

Materials:

-

Aminocyanacetamide

-

Carbon disulfide (CS₂)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydroxide (NaOH)

-

Raney nickel

-

Polar solvent (e.g., water, ethanol)

-

-

Procedure:

-

Cyclization: Aminocyanacetamide is reacted with carbon disulfide in a polar solvent at room temperature to form a dithiocarbamate intermediate, which then cyclizes to form a 2-thioxo-2,3-dihydro-1H-imidazole-4-carboxamide derivative.

-

Methylation: The intermediate from the previous step is S-methylated using dimethyl sulfate in an alkaline medium (e.g., aqueous sodium hydroxide).

-

Reductive Desulfurization: The resulting 2-(methylthio) derivative is then subjected to reductive desulfurization using a catalyst such as Raney nickel to yield this compound.

-

Purification: The final product is isolated and purified using standard techniques such as filtration and recrystallization.

-

Mandatory Visualizations

Synthetic Workflows

The logical progression of the two primary synthetic routes for this compound is depicted in the following diagrams.

Biological Activities and Signaling Pathways

The this compound scaffold is a key component in a multitude of biologically active molecules. Its derivatives have shown significant promise in various therapeutic areas.

Anticancer Activity

Derivatives of this compound have been extensively investigated for their anticancer properties. These compounds often exert their effects by targeting key signaling pathways that are dysregulated in cancer cells.

PI3K/Akt/mTOR Pathway: Several aminothiazole derivatives have been identified as potent inhibitors of the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[3][4] This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting key kinases in this pathway, these compounds can induce apoptosis and inhibit tumor growth.

Aurora Kinase Inhibition: Another important target for aminothiazole-based anticancer agents is the family of Aurora kinases. These serine/threonine kinases play a critical role in the regulation of mitosis. Their inhibition by aminothiazole derivatives can lead to mitotic arrest and subsequent apoptosis in cancer cells.[3]

Antimicrobial and Antitubercular Activities

The this compound core is also a privileged scaffold in the development of antimicrobial and antitubercular agents.[5] Derivatives have shown potent activity against a range of bacteria, including Mycobacterium tuberculosis. The mechanism of action often involves the inhibition of essential bacterial enzymes. For instance, some aminothiazole derivatives have been shown to inhibit β-ketoacyl-ACP synthase (KasA), an enzyme crucial for mycolic acid biosynthesis in M. tuberculosis.

Conclusion

This compound is a fundamentally important heterocyclic compound with a broad spectrum of applications in drug discovery and development. Its versatile chemical nature allows for the synthesis of diverse libraries of derivatives with potent biological activities. The continued exploration of this scaffold is expected to yield novel therapeutic agents for the treatment of cancer, infectious diseases, and other significant human ailments. This technical guide provides a foundational understanding of its properties and synthesis, empowering researchers to further unlock the therapeutic potential of this remarkable molecule.

References

- 1. Page loading... [guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Bioactivity of 5-Aminothiazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-aminothiazole-4-carboxamide core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. Its derivatives have shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, and inflammation. This technical guide provides an in-depth exploration of the discovery, synthesis, and bioactive properties of this important scaffold, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanisms of action through key signaling pathways.

Historical Context and Discovery

The journey of the this compound scaffold began with early investigations into thiazole chemistry. A notable synthetic route is the Cook-Heilbron thiazole synthesis, first described in 1947, which involves the reaction of α-aminonitriles with reagents like carbon disulphide.[1] This and other foundational synthetic methods paved the way for the exploration of 5-aminothiazole derivatives as bioactive agents. A significant advancement in the synthesis of this compound itself involves the use of 2-amino-2-cyanoacetamide as a starting material.[2] The inherent structural features of this scaffold, including its hydrogen bond donors and acceptors, and its ability to be readily functionalized at various positions, have made it a "privileged scaffold" in drug discovery, capable of interacting with a wide range of biological targets.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated potent activity against a variety of diseases. The following tables summarize the key quantitative data from various studies, highlighting the scaffold's potential in different therapeutic applications.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| DDO-5413 | MDA-MB-231 (Breast) | < Dasatinib | [3] |

| DDO-5413 | MCF-7 (Breast) | < Dasatinib | [3] |

| 6d | K563 (Leukemia) | Comparable to Dasatinib | [4] |

| 6d | MCF-7 (Breast) | 20.2 | [4] |

| 6d | HT-29 (Colon) | 21.6 | [4] |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [5] |

| 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [4] |

| Not Specified | Non-small cell lung cancer | 0.06 | [6] |

Table 2: Antitubercular Activity of 5-Aminothiazole-4-carboxylate Derivatives

| Compound ID | Target | Activity | Reference |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | MIC: 0.06 µg/ml (240 nM) | [7] |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | IC50: 0.95±0.05 µg/ml (2.43±0.13 µM) | [7] |

Table 3: Anti-inflammatory Activity of Thiazole Carboxamide Derivatives (COX Inhibition)

| Compound ID | Enzyme | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| 2b | COX-1 | 0.239 | 1.251 | [5] |

| 2b | COX-2 | 0.191 | [5] | |

| 2a | COX-2 | 0.958 | 2.766 | [5] |

| 2j | COX-2 | 0.957 | 1.507 | [5] |

Mechanisms of Action and Signaling Pathways

The diverse biological effects of this compound derivatives stem from their ability to modulate various key signaling pathways implicated in disease pathogenesis.

Anticancer Mechanisms

Several signaling pathways are targeted by anticancer this compound derivatives. These include the PI3K/Akt/mTOR pathway , which is crucial for cell growth, proliferation, and survival, and the EGFR/VEGFR-2 signaling pathways , which are central to tumor angiogenesis and metastasis.[8] Some derivatives also function by inhibiting critical enzymes like dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis and cancer cell proliferation.[6]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 5-aminothiazole derivatives.

Anti-inflammatory Mechanism

The anti-inflammatory properties of certain this compound derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Caption: Selective inhibition of COX-2 by thiazole carboxamide derivatives.

Experimental Protocols

General Synthesis of 5-Amino-2-(benzylthio)thiazole-4-carboxamide Derivatives

This protocol describes a general method for the synthesis of 5-amino-2-(benzylthio)thiazole-4-carboxamide derivatives, starting from 2-amino-2-cyanoacetamide.[3]

Materials:

-

2-amino-2-cyanoacetamide

-

Appropriate benzyl halides

-

Carbon disulfide

-

Potassium carbonate

-

Solvents (e.g., DMF, ethanol)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Synthesis of the dithiocarbamate intermediate: To a solution of 2-amino-2-cyanoacetamide in a suitable solvent such as DMF, add potassium carbonate and carbon disulfide. Stir the mixture at room temperature.

-

S-alkylation: To the resulting dithiocarbamate solution, add the appropriate benzyl halide and continue stirring until the reaction is complete (monitored by TLC).

-

Cyclization: The intermediate is then cyclized to form the this compound ring. This can be achieved through various methods, including heating or the addition of a catalyst.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 5-amino-2-(benzylthio)thiazole-4-carboxamide derivative.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, 1H NMR, and ESI-MS.[3]

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[6][7]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[6][7]

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization buffer to each well to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve.[6]

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., Tris-HCl)

-

Cofactors (e.g., hematin, epinephrine)

-

Test compounds

-

Detection method (e.g., colorimetric, fluorometric, or LC-MS/MS-based quantification of prostaglandins)

Procedure:

-

Enzyme Preparation: In a suitable reaction vessel, prepare a solution containing the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).

-

Inhibitor Pre-incubation: Add the test compound at various concentrations to the enzyme solution and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[3]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Reaction Termination: After a specific incubation time, stop the reaction (e.g., by adding a strong acid).

-

Product Quantification: Quantify the amount of prostaglandin produced. This can be done using various methods, such as an enzyme immunoassay (EIA) for a specific prostaglandin or by LC-MS/MS for more precise quantification.[3]

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.

Conclusion

The this compound scaffold has proven to be a highly valuable and versatile platform in the field of drug discovery. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its continued importance. This technical guide has provided a comprehensive overview of the key aspects of this scaffold, from its historical roots to its mechanisms of action and the practical methodologies used in its evaluation. The presented data and protocols offer a solid foundation for researchers and scientists to further explore and exploit the therapeutic potential of this remarkable bioactive core.

References

- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. caod.oriprobe.com [caod.oriprobe.com]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Evolving Mechanistic Landscape of 5-Aminothiazole-4-carboxamide and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-aminothiazole-4-carboxamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antitubercular, and neuromodulatory effects. While the precise mechanism of action for the parent this compound molecule remains largely unelucidated in publicly available literature, extensive research into its derivatives has unveiled a diversity of molecular targets and signaling pathways. This technical guide provides an in-depth exploration of the current understanding of the mechanisms of action associated with this versatile chemical scaffold, focusing on key therapeutic areas where its derivatives have shown promise. We will delve into the signaling pathways, present quantitative data from seminal studies, detail relevant experimental protocols, and provide visual representations of these complex biological interactions.

Core Biological Activities and Mechanisms of Action

The biological effects of this compound derivatives are diverse, reflecting their ability to interact with a range of biomolecular targets. The primary areas of investigation include oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity: Kinase Inhibition

A significant body of research has focused on the development of this compound derivatives as potent kinase inhibitors for the treatment of cancer. The structural similarity of certain derivatives to the core of the multi-kinase inhibitor dasatinib has driven much of this exploration.

One study detailed the design and synthesis of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives based on the structure of dasatinib.[1] Biological evaluation of these compounds revealed that N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide exhibited high antiproliferative potency against human K562 leukemia cells, comparable to that of dasatinib.[1] However, its activity against mammary and colon carcinoma cell lines was significantly lower, suggesting a degree of selectivity.[1] This highlights the critical role of the pyrimidin-4-ylamino core of dasatinib in its broad-spectrum anti-tumor activity against non-leukemia cell lines.[1]

The primary proposed mechanism for the anticancer effects of these derivatives is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. While the precise kinases targeted by each derivative require specific investigation, the general mechanism involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

Antitubercular Activity: A Novel Mechanism

Derivatives of the 2-aminothiazole-4-carboxylate scaffold have emerged as a promising new class of antitubercular agents.[2] Research has identified compounds with excellent activity against Mycobacterium tuberculosis H37Rv.[2] For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit the growth of M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.06 µg/mL (240 nM).[2]

Interestingly, while the initial hypothesis was that these compounds might act similarly to the natural antibiotic thiolactomycin (TLM) by targeting the β-ketoacyl-ACP synthase mtFabH, studies have shown a dissociation between whole-cell activity and enzyme inhibition.[2] The most potent compound against the whole-cell organism showed no activity against mtFabH.[2] Conversely, a different derivative, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, inhibited mtFabH with an IC50 of 0.95 ± 0.05 µg/mL but was not active against the whole-cell organism.[2] This suggests that the antitubercular activity of the most potent 2-aminothiazole-4-carboxylate derivatives likely involves a different, yet to be elucidated, molecular target.[2]

Modulation of Prolyl Oligopeptidase (PREP)

A series of novel 5-aminothiazoles have been identified as potent and selective modulators of the protein-protein interaction (PPI)-mediated functions of prolyl oligopeptidase (PREP).[3] These compounds are weak inhibitors of the proteolytic activity of PREP but are effective in modulating its non-enzymatic functions.[3] This is a significant finding as it opens up the possibility of developing drugs that can selectively target the scaffolding functions of enzymes without affecting their catalytic activity. The study demonstrated that these 5-aminothiazole-based ligands could block α-synuclein dimerization in a cellular assay, induce autophagy, and reduce reactive oxygen species (ROS) production.[3]

Quantitative Data Summary

The following tables summarize the quantitative data for representative this compound derivatives from the cited studies.

Table 1: Antitubercular Activity of 2-Aminothiazole-4-Carboxylate Derivatives [2]

| Compound | M. tuberculosis H37Rv MIC (µg/mL) | mtFabH IC50 (µg/mL) |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | >200 |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | >200 | 0.95 ± 0.05 |

| Thiolactomycin (Reference) | 13 | 16 |

Table 2: Antiproliferative Activity of a 2-Amino-thiazole-5-carboxamide Derivative [1]

| Cell Line | IC50 of Compound 6d (µM) | IC50 of Dasatinib (µM) |

| K562 (Leukemia) | < 1 | < 1 |

| MCF-7 (Breast Cancer) | 20.2 | < 1 |

| HT-29 (Colon Cancer) | 21.6 | < 1 |

| MDA-MB 231 (Breast Cancer) | Inactive | < 1 |

Experimental Protocols

Synthesis of 2-amino-5-methylthiazole-4-carboxylic acid[2]

This protocol describes a general method for the hydrolysis of 2-amino-5-derivatized 4-carboxylic acid thiazoles.

-

Reaction Setup: Add the starting ester compound (e.g., ethyl 2-amino-5-methylthiazole-4-carboxylate, 1.0 g, 6.3 mmol) to a stirring solution of NaOH (150 mL, 85 mM) at 50–60 °C over a period of 30 minutes.

-

Hydrolysis: Continue stirring until a clear solution is formed, indicating the completion of the hydrolysis.

-

Acidification: Cool the reaction mixture and then acidify with 1 M HCl to a pH of 3–4.

-

Precipitation and Collection: A precipitate will form upon acidification. Collect the precipitate using a Buchner funnel.

-

Recrystallization: Recrystallize the collected solid from methanol to yield the purified 2-amino-5-methylthiazole-4-carboxylic acid.

General Procedure for the Synthesis of 4-(Pyridin-2-yl)-N-phenylthiazol-2-amine Derivatives[4]

This procedure outlines the synthesis of C-2 substituted aminothiazole derivatives.

-

Reaction Mixture: To a solution of the appropriately substituted thiourea (e.g., 1-(4-(trifluoromethyl)phenyl)thiourea, 0.270 g, 1.23 mmol) in DMF (8 mL), add 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide (0.300 g, 1.07 mmol) and triethylamine (0.3 mL, 2.14 mmol) successively.

-

Heating: Heat the reaction mixture at 70 °C for 2 hours.

-

Work-up: After completion (monitored by TLC), dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL).

-

Isolation: Dry the organic layer over Na2SO4 and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash chromatography to yield the final compound.

Conclusion

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. While the specific mechanism of action of the parent compound is not well-defined, its derivatives have been shown to act through diverse mechanisms, including the inhibition of protein kinases, the targeting of novel pathways in Mycobacterium tuberculosis, and the allosteric modulation of enzyme-protein interactions. The continued exploration of this chemical space is likely to yield new drug candidates with improved efficacy and novel mechanisms of action for a range of diseases. The data and protocols presented in this guide offer a comprehensive overview of the current state of research and provide a foundation for future investigations into this promising class of compounds.

References

- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 3. 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 5-Aminothiazole-4-carboxamide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 5-aminothiazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the chemical space surrounding these derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established routes. A common and effective method involves the reaction of 2-amino-2-cyanoacetamide with various reagents. For instance, a series of 5-amino-2-(benzylthio)thiazole-4-carboxamide derivatives were synthesized using 2-amino-2-cyanoacetamide as the starting material.[1]

Another versatile approach is the Hantzsch thiazole synthesis, which has been utilized to obtain a majority of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. This method typically involves the condensation of an α-bromoketone with a thiourea derivative.

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of 2-aminothiazole derivatives, adapted from established methods.

-

Bromination of the starting ketone: The appropriate isoxazole is brominated to yield the corresponding α-bromoketone.

-

Hantzsch Condensation: The resulting α-bromoketone undergoes condensation with a suitable thiourea (either commercially available or synthesized from the corresponding aniline).

-

Hydrolysis: The key intermediate obtained from the condensation is then hydrolyzed, for example, using LiOH in a mixture of THF/MeOH/H2O at room temperature, to yield the desired carboxylic acid derivative.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have demonstrated a remarkable range of biological activities, including anticancer, antitubercular, antimicrobial, and antioxidant effects. The following sections summarize key findings and quantitative data for each of these activities.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. Their efficacy has been evaluated against a variety of cancer cell lines.

A series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the kinase inhibitor dasatinib.[2] One of the synthesized compounds, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, showed high antiproliferative potency on human K563 leukemia cells, comparable to dasatinib.[2] However, its activity was significantly lower against mammary (MCF-7, MDA-MB 231) and colon (HT-29) carcinoma cells.[2]

Another study focused on 5-amino-2-(benzylthio)thiazole-4-carboxamide derivatives.[1] These compounds were tested in vitro against HCT116, HepG2, A549, MDA-MB-231, and MCF-7 cell lines using the MTT assay.[1] The study found that electron-donating groups on the benzyl ring were more favorable for antitumor activity than electron-withdrawing groups.[1] Notably, one compound, DDO-5413, exhibited significant activity against MDA-MB-231 and MCF-7 cell lines, with IC50 values lower than the positive control, dasatinib.[1]

Some thiazole carboxamide derivatives have also been investigated as cyclooxygenase (COX) inhibitors, as the COX-2 enzyme is often overexpressed in various human cancers.[3]

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 | Comparable to Dasatinib (< 1 µM) | [2] |

| MCF-7 | 20.2 | [2] | |

| HT-29 | 21.6 | [2] | |

| DDO-5413 | MDA-MB-231 | < Dasatinib | [1] |

| MCF-7 | < Dasatinib | [1] | |

| Thiazole carboxamide derivative 2f | Huh7 | 17.47 | [4] |

| HCT116 | 14.57 | [4] | |

| Thiazole carboxamide derivative 2a | COX-2 | 0.958 | [3] |

| COX-1 | 2.65 | [3] | |

| Thiazole carboxamide derivative 2b | COX-2 | 0.191 | [3] |

| COX-1 | 0.239 | [3] |

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the discovery of new antitubercular agents. The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of such drugs.[5][6][7]

One study reported the identification of a series of 2-aminothiazole-4-carboxylate derivatives with potent activity against M. tuberculosis H37Rv.[5][7] Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to have a Minimum Inhibitory Concentration (MIC) of 0.06 µg/ml (240 nM), which is more potent than the first-line drug isoniazid (MIC of 0.25 µg/ml).[5][7] Interestingly, this compound did not show activity against the β-ketoacyl-ACP synthase mtFabH, suggesting a different mechanism of action.[5][6][7]

In contrast, another derivative, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, was found to inhibit mtFabH with an IC50 of 0.95±0.05 µg/ml (2.43±0.13 µM) but was inactive against the whole cell organism.[5][6][7] This highlights the possibility of targeting different pathways with modifications to the same scaffold.

Table 2: Antitubercular Activity of Selected this compound Derivatives

| Compound ID | Target | MIC (µg/ml) | IC50 (µM) | Reference |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 | - | [5][7] |

| Methyl 2-amino-5-methylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 | - | [5] |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | - | 2.43 ± 0.13 | [5][6][7] |

| 5-benzyl-2-(2-bromoacetamido)thiazole-4-carboxylic acid benzyl ester | mtFabH | - | 159.8 ± 3.0 | [5] |

Antimicrobial and Antioxidant Activities

Derivatives of this compound have also been explored for their broader antimicrobial and antioxidant properties.

A series of thiazole-carboxamide derivatives were evaluated for their in vitro antioxidant activity using the DPPH free radical scavenging assay.[8][9] Several compounds exhibited potent antioxidant activity, with IC50 values significantly lower than the standard antioxidant, Trolox (IC50 = 3.10 µM).[8][9] The most active compounds, LMH6 and LMH7, had IC50 values of 0.185 µM and 0.221 µM, respectively.[8][9]

In terms of antimicrobial activity, various aminothiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[10]

Table 3: Antioxidant Activity of Selected Thiazole-Carboxamide Derivatives

| Compound ID | Assay | IC50 (µM) | Reference |

| LMH6 | DPPH Scavenging | 0.185 | [8][9] |

| LMH7 | DPPH Scavenging | 0.221 | [8][9] |

| Trolox (Standard) | DPPH Scavenging | 3.10 | [8][9] |

Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets. A predominant mechanism of action is enzyme inhibition.

Enzyme Inhibition

As discussed, derivatives of this scaffold have been shown to inhibit key enzymes in pathogens and in human cancer cells.

-

β-ketoacyl-ACP synthase (mtFabH): This enzyme is crucial for fatty acid synthesis in Mycobacterium tuberculosis. Inhibition of mtFabH disrupts the bacterial cell wall synthesis, leading to cell death.[5][6][7]

-

Cyclooxygenase (COX): COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway. Selective inhibition of COX-2 is a validated strategy for anti-inflammatory and anticancer therapies.[3]

-

c-Met Kinase: Some thiazole and thiadiazole carboxamide derivatives have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase that plays a critical role in tumor cell proliferation, survival, and metastasis.

The following diagram illustrates the general principle of enzyme inhibition by these derivatives.

Caption: General mechanism of enzyme inhibition by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Anticancer Activity

The in vitro antitumor activities of synthesized compounds are commonly determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

-

Cell Seeding: Cancer cell lines (e.g., HCT116, HepG2, A549, MDA-MB-231, MCF-7) are seeded in 96-well plates at a specific density and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 72 hours.

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro COX Inhibition Assay

The ability of compounds to inhibit COX-1 and COX-2 can be assessed using commercially available COX inhibition assay kits.

-

Enzyme Preparation: Recombinant human COX-1 or COX-2 is prepared according to the kit's instructions.

-

Compound Incubation: The enzyme is pre-incubated with the test compound at various concentrations.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Prostaglandin Measurement: The amount of prostaglandin produced is measured, typically through an ELISA-based method.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 values are determined.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The derivatives explored in this guide demonstrate significant potential in oncology, infectious diseases, and beyond. Future research should focus on:

-

Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways for compounds with novel activities.

-

In Vivo Evaluation: Testing of promising candidates in relevant animal models to assess their efficacy and safety profiles.

By leveraging the rich chemical space of this compound derivatives, the scientific community is well-positioned to develop next-generation therapies for a range of unmet medical needs. The following workflow diagram outlines a typical drug discovery process for these compounds.

Caption: A generalized workflow for the discovery and development of this compound derivatives.

References

- 1. caod.oriprobe.com [caod.oriprobe.com]

- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 6. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 9. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of 5-Aminothiazole-4-carboxamide: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The 5-aminothiazole-4-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its inherent drug-like properties and synthetic tractability have led to the development of a diverse array of derivatives with potent biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their applications as antitubercular and anticancer agents. Detailed experimental protocols and visual representations of key concepts are included to facilitate further research and development in this promising area.

Antitubercular Activity: Targeting Mycobacterium tuberculosis

Derivatives of this compound have demonstrated significant promise in the fight against tuberculosis, a disease that continues to pose a global health threat. Researchers have explored various modifications of the core structure to enhance potency against Mycobacterium tuberculosis (Mtb), including drug-sensitive and resistant strains.

Structure-Activity Relationship (SAR) Insights

The antitubercular activity of this compound analogs is highly dependent on the nature and position of substituents on the thiazole ring and the carboxamide moiety. Key SAR findings are summarized below:

-

Substitution at the 2-position: The 2-amino group is a critical pharmacophoric feature. Acylation of this group with various moieties can modulate activity. For instance, the introduction of a 4-methylpiperazin-1-yl)acetamido group has been shown to be beneficial in certain contexts.

-

Substitution at the 5-position: The 5-position of the thiazole ring is a key site for modification. The introduction of substituted phenyl rings or other aromatic systems can significantly impact antitubercular potency. The nature of the substituent on these aromatic rings (e.g., electron-donating or electron-withdrawing groups) plays a crucial role in determining activity.

-

The Carboxamide Moiety: The carboxamide group is essential for activity. Modifications of the amide nitrogen with various aryl and heteroaryl groups have been extensively explored. The substitution pattern on these aromatic rings directly influences the biological activity.

Quantitative SAR Data for Antitubercular Derivatives

The following table summarizes the in vitro antitubercular activity of selected this compound derivatives against the H37Rv strain of Mycobacterium tuberculosis.

| Compound ID | R1 (2-position) | R2 (5-position) | R3 (Amide) | MIC (µg/mL) | Reference |

| 1a | -NH2 | -H | -Phenyl | >100 | [1][2] |

| 1b | -NH2 | -CH3 | -Phenyl | 62.5 | [1][2] |

| 1c | -NH2 | -Benzyl | -Phenyl | 12.5 | [1][2] |

| 1d | -NH-CO-CH2-piperazine | -H | -2-chloro-6-methylphenyl | 20.2 (MCF-7), 21.6 (HT-29) | [3] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Anticancer Activity: A Multifaceted Approach

The this compound scaffold has also proven to be a valuable starting point for the development of novel anticancer agents. These derivatives have shown cytotoxic activity against a range of human cancer cell lines, often through mechanisms involving the inhibition of key cellular signaling pathways.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these compounds is intricately linked to their chemical structure. Key observations include:

-

The 2- and 5-positions: As with antitubercular activity, modifications at the 2- and 5-positions of the thiazole ring are critical for anticancer potency. The introduction of bulky aromatic groups at the 5-position and specific substitutions on the 2-amino group can enhance cytotoxicity.

-

The Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen is a major determinant of anticancer activity. Aryl groups with specific substitution patterns, such as chloro and methyl groups, have been shown to be favorable.

-

Influence of Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a significant role in its ability to penetrate cancer cells and exert its cytotoxic effects.

Quantitative SAR Data for Anticancer Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.

| Compound ID | R1 (2-position) | R2 (5-position) | R3 (Amide) | Cell Line | IC50 (µM) | Reference |

| 2a | -NH2 | -Phenyl | -H | HCT116 | >50 | [4][5] |

| 2b | -S-benzyl | -NH2 | -H | A549 | 15.2 | [4] |

| 2c | -S-benzyl | -NH2 | -(4-fluorophenyl) | A549 | 8.7 | [4] |

| 2d | -NH-CO-CH2-(4-methylpiperazin-1-yl) | -H | -(2-chloro-6-methylphenyl) | K562 | <1 | [3] |

| 2e | -NH-CO-CH2-(4-methylpiperazin-1-yl) | -H | -(2-chloro-6-methylphenyl) | MDA-MB-231 | inactive | [3] |

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

To aid researchers in the synthesis and evaluation of novel this compound derivatives, detailed protocols for key experiments are provided below.

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the condensation of an α-haloketone with a thiourea derivative, a reaction known as the Hantzsch thiazole synthesis.

Caption: General workflow for the Hantzsch synthesis of this compound derivatives.

Procedure:

-

To a solution of the appropriate α-haloketone (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add the corresponding thiourea derivative (1-1.2 equivalents).

-

The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is then purified by recrystallization or column chromatography.

-

Further modifications, such as acylation of the 2-amino group, can be carried out on the thiazole intermediate.

In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay)

The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[6]

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Procedure:

-

Prepare serial dilutions of the test compounds in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC.

-

Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

-

Incubate the plates at 37°C for 5-7 days.

-

Add Alamar Blue solution to each well and re-incubate for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.

Procedure:

-

Seed human cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Logical Relationships in SAR Analysis

The process of SAR analysis involves a systematic approach to understanding how chemical structure relates to biological activity.

Caption: The iterative cycle of structure-activity relationship (SAR) analysis.

This guide provides a foundational understanding of the SAR of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new drugs based on this versatile chemical scaffold. The continued exploration of this compound class holds significant potential for addressing unmet medical needs in tuberculosis and oncology.

References

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caod.oriprobe.com [caod.oriprobe.com]

- 5. mdpi.com [mdpi.com]

- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Synthesis and Characterization of Novel 5-Aminothiazole-4-carboxamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-aminothiazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this molecule have demonstrated a wide range of therapeutic potential, notably as antimicrobial and anticancer agents, often functioning as potent kinase inhibitors. This technical guide provides an in-depth overview of the synthesis, characterization, and mechanistic aspects of novel this compound analogs, tailored for professionals in drug discovery and development.

Synthetic Strategies

The synthesis of this compound analogs primarily relies on established heterocyclic chemistry reactions, most notably the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis. These methods offer versatile routes to the core scaffold, allowing for the introduction of diverse substituents at various positions.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone for the formation of the thiazole ring. A general approach involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of this compound analogs, a common starting material is ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be further modified.

Experimental Protocol: Synthesis of Thiazolylcarboxamides

A representative protocol for the synthesis of thiazolylcarboxamide derivatives is as follows:

-

Reaction Setup: Ethyl 2-amino-4-methylthiazole-5-carboxylate or a similar 2-aminothiazole derivative is dissolved in a suitable solvent, such as methanol.[1]

-

Addition of Reagents: The solution is cooled to 0 °C, and a substituted carbonyl chloride is added dropwise with stirring.[2]

-

Reaction Progression: The reaction mixture is stirred for a specified period, typically ranging from 30 minutes to several hours, while allowing it to warm to room temperature.[1]

-

Work-up: The reaction mixture is poured into a solution of 5% sodium carbonate to precipitate the product.[1]

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.[1]

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a direct route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide or related dithioacids.[3] This method is particularly useful for accessing the 5-amino functionality directly.

Experimental Protocol: General Synthesis from α-Aminonitriles

-

Reactant Preparation: An α-aminonitrile, such as aminoacetonitrile, is reacted with a dithioester, like ethyldithioacetate.[3]

-

Condensation and Cyclization: The reaction is typically carried out in a suitable solvent at room temperature, leading to the condensation and subsequent cyclization to form the 5-aminothiazole ring.[3]

-

Isolation: The product can be isolated through standard work-up procedures, including extraction and purification by chromatography.

Amide Bond Formation

A crucial step in the synthesis of many this compound analogs is the formation of the carboxamide group at the C4 position. This is typically achieved by coupling the corresponding carboxylic acid with a desired amine using standard peptide coupling reagents or by converting the carboxylic acid to an acyl chloride followed by reaction with an amine.

Characterization of Analogs

The structural elucidation and confirmation of newly synthesized this compound analogs are performed using a combination of spectroscopic techniques.

Spectroscopic Data

The characterization of these compounds relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for this compound Derivatives

| Compound/Analog | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Ethyl 2-aminothiazole-4-carboxylate Schiff Bases | CDCl₃ | 9.47-8.42 (1H, s, CH=N), 7.45-7.41 (1H, s, thiazole-H), 4.34-4.20 (2H, q, OCH₂), 1.38-1.24 (3H, t, CH₃) | Not specified in detail | [4] |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides | DMSO-d₆ | Not specified in detail | Not specified in detail | [5] |

| 3-{(4-acetamidophenyl)[4-(aryl)-1,3-thiazol-2-yl]amino}propanoic acid | DMSO-d₆ | 12.27 (1H, br. s, OH), 8.06 (2H, d), 7.74 (2H, d), 7.28 (1H, s, thiazole-H), 7.04 (2H, d), 6.63 (2H, d), 4.09 (2H, t, NCH₂), 2.62 (2H, t, CH₂CO) | 172.75, 170.98, 148.88, 148.77, 138.56, 132.37, 128.60, 127.55, 127.24, 126.10, 125.76, 125.53, 125.49, 123.06, 114.71, 105.18, 48.40, 32.39 | [1] |

Table 2: Mass Spectrometry and Infrared Spectroscopy Data

| Compound Class | Mass Spectrometry (MS) | Infrared (IR) (cm⁻¹) | Reference |

| Thiazolylcarboxamides | Characterized by molecular ion peaks corresponding to their calculated masses. | Characterized by C=O stretching vibrations. | [2] |

| Ethyl 2-aminothiazole-4-carboxylate Schiff Bases | Not specified | 3300-3150 (NH₂), 3000 (C-H), 1690 (C=O, ester) | [4] |

| 3-{(4-acetamidophenyl)...}propanoic acid | Elemental analysis confirms calculated formula. | 3294–3054 (NH, OH), 1672, 1600 (C=O) | [1] |

Biological Activity and Signaling Pathways

A significant driver for the synthesis of novel this compound analogs is their potential as therapeutic agents, particularly as kinase inhibitors in cancer therapy.

Kinase Inhibition

Many derivatives have been designed as inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers.

Targeting the Src Family of Kinases

The 2-aminothiazole scaffold has been identified as a novel template for the inhibition of the Src family of kinases.[6] Optimization of this scaffold led to the discovery of Dasatinib (BMS-354825), a potent pan-Src kinase inhibitor.[6] Src kinases are non-receptor tyrosine kinases that play a pivotal role in signaling pathways that control cell growth and differentiation.[7] Unregulated activation of Src kinases can lead to aberrant signaling and uncontrolled cell proliferation.[7]

The diagram below illustrates a simplified representation of the Src kinase signaling pathway and the point of inhibition by this compound analogs.

Caption: Inhibition of the Src kinase signaling pathway.

c-Met Kinase Inhibition

Thiazole and thiadiazole carboxamide derivatives have also been developed as potent inhibitors of the c-Met kinase, another important target in cancer therapy.[8] The amide functional group in these molecules is crucial for forming hydrogen-bonding interactions within the kinase's active site.[8]

Experimental Workflows

The development of novel this compound analogs follows a structured workflow from synthesis to biological evaluation.

The diagram below outlines a typical experimental workflow for the synthesis and evaluation of these compounds.

Caption: General experimental workflow.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic routes are well-established and amenable to the generation of diverse libraries of analogs. Through detailed characterization and biological evaluation, particularly in the context of kinase inhibition, these compounds hold significant promise for the development of next-generation targeted therapies for cancer and other diseases. This guide provides a foundational understanding for researchers to build upon in their quest for new and effective pharmaceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation pathway of Src kinase reveals intermediate states as novel targets for drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 5-Aminothiazole-4-carboxamide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of building blocks available to chemists, 5-aminothiazole-4-carboxamide stands out as a particularly versatile precursor. Its unique arrangement of functional groups—an amino group at position 5 and a carboxamide at position 4 on a thiazole ring—provides a reactive platform for the construction of a diverse array of fused heterocyclic systems. These resulting scaffolds, such as thiazolo[5,4-d]pyrimidines and pyrazolo[3,4-d]thiazoles, are of significant interest due to their structural analogy to endogenous purines and their demonstrated biological activities, which span from anticancer and anti-inflammatory to antiviral and neuroprotective.

This in-depth technical guide serves as a comprehensive resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents. It provides a detailed exploration of the synthetic utility of this compound, complete with experimental protocols, quantitative data, and visual representations of reaction workflows and relevant biological signaling pathways.

Synthetic Pathways and Methodologies

The strategic positioning of the amino and carboxamide groups on the thiazole ring of this compound allows for a variety of cyclization reactions with bifunctional reagents. These reactions typically proceed through a condensation mechanism, leading to the formation of a second heterocyclic ring fused to the thiazole core.

Synthesis of Thiazolo[5,4-d]pyrimidines

Thiazolo[5,4-d]pyrimidines, being isosteres of purines, are a prominent class of compounds synthesized from this compound. The pyrimidine ring is typically formed by reacting the precursor with a one-carbon or three-carbon synthon.

A common and effective method involves the cyclocondensation with formamide or orthoformates. For instance, heating this compound with an excess of formamide or triethyl orthoformate leads to the formation of 7-aminothiazolo[5,4-d]pyrimidine. Modifications of this core structure can be achieved by using substituted reagents.

dot

Caption: General workflow for the synthesis of thiazolo[5,4-d]pyrimidines.

Synthesis of Pyrazolo[3,4-d]thiazoles

The synthesis of the isomeric pyrazolo[3,4-d]thiazole ring system from a thiazole precursor involves the construction of a fused pyrazole ring. While direct synthesis from this compound is less common, derivatives of aminothiazoles are readily employed. For example, the reaction of a 2-aminothiazole derivative with a hydrazine compound can lead to the formation of the pyrazole ring.

dot

Caption: General workflow for the synthesis of pyrazolo[3,4-d]thiazoles.

Quantitative Data on Heterocyclic Synthesis

The efficiency of heterocyclic synthesis from this compound and its derivatives is highly dependent on the specific reagents and reaction conditions employed. The following tables summarize quantitative data from various reported syntheses.

Table 1: Synthesis of Thiazolo[5,4-d]pyrimidine Derivatives

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 7-Amino-2-benzyl-5-(furan-2-yl)thiazolo[5,4-d]pyrimidine | 7-Amino-2-benzyl-5-chlorothiazolo[5,4-d]pyrimidine, Furan-2-boronic acid, Pd(PPh₃)₄, Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | [1] |

| 2,5-bis(4-hydroxyphenyl)thiazolo[5,4-d]thiazole | Dithiooxamide, 4-hydroxybenzaldehyde | L-proline:ethylene glycol (1:50), Na₂S₂O₅ | 130 | 1 | 72 | [2] |

| 2,5-di(pyridin-2-yl)thiazolo[5,4-d]thiazole | Dithiooxamide, Pyridine-2-carboxaldehyde | L-proline:ethylene glycol (1:50), Na₂S₂O₅ | 130 | 1 | 66 | [2] |

| Library of 36 Thiazolo[4,5-d]pyrimidine derivatives | Solid-phase synthesis using various aldehydes and amines | - | - | - | 63-93 (avg. over 6 steps) | [3] |

Table 2: Synthesis of Pyrazolo[3,4-d]thiazole and Related Derivatives

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Amino-6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one | 3-Cyano-2-methylthio-4-oxo-4H-5-(4-chlorophenyl)thiazolo[1,2-a]pyrimidine, Hydrazine hydrate | Ethanol | Reflux | 8 | 75 | [4] |

| 3-Amino-6-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one | 3-Cyano-2-methylthio-4-oxo-4H-5-(2-hydroxyphenyl)thiazolo[1,2-a]pyrimidine, Hydrazine hydrate | Ethanol | Reflux | 10 | 72 | [4] |

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-2-benzyl-5-(furan-2-yl)thiazolo[5,4-d]pyrimidine [1]

To a solution of 7-amino-2-benzyl-5-chlorothiazolo[5,4-d]pyrimidine (1 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL) were added furan-2-boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2 mmol). The reaction mixture was heated at 100 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for the Synthesis of 2,5-Diarylthiazolo[5,4-d]thiazoles [2]

A mixture of the appropriate aromatic aldehyde (2 mmol), dithiooxamide (1 mmol), and sodium metabisulfite (1.1 mmol) in a mixture of L-proline and ethylene glycol (1:50, 4.4-4.8 g) was stirred at 130 °C for one hour. The reaction mixture was then cooled to room temperature, and water (40 mL) was added to precipitate the product. The resulting solid was collected by filtration, washed with cold water (2 x 15 mL) and ethanol (5 mL), and dried to give the desired thiazolo[5,4-d]thiazole derivative.

Biological Signaling Pathways of Synthesized Heterocycles

The therapeutic potential of heterocycles derived from this compound stems from their ability to interact with and modulate various biological signaling pathways implicated in disease.

Adenosine A1 and A2A Receptor Antagonism in Depression

Thiazolo[5,4-d]pyrimidine derivatives have been identified as potent antagonists of adenosine A1 and A2A receptors.[1] The adenosine signaling pathway is implicated in the pathophysiology of depression.[3][5] Antagonism of A2A receptors, in particular, has been shown to have antidepressant-like effects.

dot

References

- 1. Involvement of adenosine A2A receptors in depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Diverse Biological Activities of 5-Aminothiazole-4-carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-aminothiazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active compounds. Derivatives of this core have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a focus on their anticancer and kinase inhibitory properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and drug development efforts.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of various this compound derivatives against different cancer cell lines, bacteria, and kinases.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| DDO-5413 | MDA-MB-231 (Breast) | MTT | < Dasatinib | [1] |

| DDO-5413 | MCF-7 (Breast) | MTT | < Dasatinib | [1] |

| Unspecified Derivative | Breast Cancer Cells | Not Specified | 0.1 | [2] |

| Unspecified Derivative | Non-small cell lung cancer | Not Specified | 0.06 | [2] |

| 2b | Not Specified | COX-1 Inhibition | 0.239 | [3] |

| 2b | Not Specified | COX-2 Inhibition | 0.191 | [3] |

| 2a | Not Specified | COX-2 Inhibition | 0.958 | [3] |

| St.4 | Not Specified | COX-1 Inhibition | 5.56 x 10⁻⁸ | [3] |

| 4-chloro-2-methylphenyl amido substituted thiazole | A-549 (Lung) | Not Specified | 48% inhibition | [4] |

| 22 | HT29 (Colon) | Not Specified | 2.01 | |

| 21 | Not Specified | Not Specified | 10-30 | |

| 13c | AGS (Gastric) | Not Specified | 4.0 | |

| 13c | HT-29 (Colon) | Not Specified | 4.4 | |

| 13c | HeLa (Cervical) | Not Specified | 5.8 | |

| 13d | AGS (Gastric) | Not Specified | 7.2 | |

| 13d | HT-29 (Colon) | Not Specified | 11.2 | |

| 13d | HeLa (Cervical) | Not Specified | 13.8 | |

| 6m | MCF7 (Breast) | MTT | 0.47 | [5] |

| 6m | NCI-H1650 (Lung) | MTT | 1.1 | [5] |

| 88 | HS 578T (Breast) | Not Specified | 0.8 | [6] |

Table 2: Antimicrobial and Antitubercular Activity

| Compound ID | Organism | Assay Type | MIC (µg/mL) | Reference |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | Not Specified | 0.06 | [2][7] |

| Unspecified Sulfathiazole Derivative | Gram-positive and Gram-negative bacteria | Not Specified | Effective | [2] |

| Unspecified Derivative | Candida albicans | Not Specified | 3.92 mM | [2] |

| 46 | Bacteria | Not Specified | 46.9 - 93.7 | |

| 46 | Fungi | Not Specified | 5.8 - 7.8 |

Table 3: Kinase Inhibitory Activity

| Compound ID | Kinase Target | Assay Type | IC50 (nM) | Reference |

| 33 | Casein Kinase II (CK2) | P32 radioactive kinase assay | 400 | [8] |

| 34 | Casein Kinase II (CK2) | In vitro kinase inhibition assay | 1900 | [8] |

| 34 | Glycogen synthase kinase 3β (GSK3β) | In vitro kinase inhibition assay | 670 | [8] |

| 42 | Glycogen synthase kinase 3β (GSK3β) | Not Specified | 0.29 | [8] |

| 20, 21 | Phosphatidylinositol-3 kinase alpha (PI3Kα) | Not Specified | 9-290 | [8] |

| Dasatinib (BMS-354825) | pan-Src | Biochemical and cellular assays | Subnanomolar to nanomolar | [9] |

| 12m | pan-Src | Biochemical and cellular assays | Nanomolar | [9] |

| 51am | c-Met | Biochemical and cellular assays | Promising inhibitor | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized yet detailed protocols for the most frequently cited assays in the context of this compound derivatives.

MTT Assay for Anticancer Drug Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound derivatives

-

Cancer cell lines (e.g., HCT116, HepG2, A549, MDA-MB-231, MCF-7)[1]

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells from culture flasks using trypsinization.

-

Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.

-

Dilute the cell suspension to the desired seeding density (typically 1 x 10⁴ to 5 x 10⁴ cells/well) in complete culture medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking or pipetting up and down.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase. The principle involves incubating the kinase, a substrate, and ATP with the test compound and then detecting the amount of phosphorylated substrate.

Materials:

-

Purified recombinant kinase (e.g., Src, c-Met, PI3K)

-

Specific substrate for the kinase

-

This compound derivatives

-

ATP (often radiolabeled with ³²P or ³³P for radiometric assays, or unlabeled for non-radiometric assays)

-

Kinase reaction buffer (specific to the kinase, typically containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES or Tris-HCl)

-

96-well or 384-well plates

-

Detection reagents (e.g., phosphospecific antibodies for ELISA or Western blot, or reagents for fluorescence/luminescence-based assays)

-

Stop solution (e.g., EDTA, phosphoric acid)

-

Plate reader or scintillation counter

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of the test compounds in DMSO.

-